molecular formula C16H16N2O3S B1274502 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid CAS No. 332410-15-8

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid

Cat. No.: B1274502
CAS No.: 332410-15-8
M. Wt: 316.4 g/mol
InChI Key: VOKRAUZDTBXLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid is a complex organic compound featuring a benzothiazole moiety linked to a cyclohexene ring

Biochemical Analysis

Biochemical Properties

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These interactions suggest that the compound may have anti-inflammatory properties. Additionally, it may interact with hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes, which are involved in the cellular response to hypoxia .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in inflammation and oxidative stress . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound inhibits COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including gastrointestinal irritation and ulceration . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of arachidonic acid and other fatty acids . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of pro-inflammatory and anti-inflammatory mediators within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The compound’s ability to cross cellular membranes and reach its site of action is crucial for its efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Cyclohexene Derivative Preparation: The cyclohexene ring is often prepared through Diels-Alder reactions involving dienes and dienophiles.

    Coupling Reaction: The benzothiazole derivative is then coupled with the cyclohexene derivative using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the benzothiazole moiety or the cyclohexene ring, potentially yielding reduced derivatives with different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Reduced benzothiazole derivatives and cyclohexane derivatives.

    Substitution: Halogenated benzothiazole derivatives and alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial and anticancer properties. This compound could be explored for similar activities, particularly in inhibiting bacterial growth or cancer cell proliferation.

Medicine

In medicinal chemistry, 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid may serve as a lead compound for developing new drugs. Its potential to interact with biological targets makes it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzothiazole moiety.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Cyclohexene Derivatives: Used in various chemical syntheses and known for their reactivity.

    Carbamoyl Compounds: Often explored for their biological activities, including enzyme inhibition.

Uniqueness

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid is unique due to the combination of a benzothiazole moiety with a cyclohexene ring, providing a distinct structure that can interact with multiple biological targets

Properties

IUPAC Name

6-(1,3-benzothiazol-2-ylcarbamoyl)-3-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-6-7-10(11(8-9)15(20)21)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKRAUZDTBXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389317
Record name 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332410-15-8
Record name 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.